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Compound of Interest

Compound Name: S-tert-Leucine N-methylamide

Cat. No.: B1584154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for S-tert-Leucine N-methylamide, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not
readily available in public databases, this document outlines the theoretically derived data and
expected spectral characteristics based on its chemical structure and data from analogous
compounds. Furthermore, it details generalized experimental protocols for obtaining such
spectra.

Compound Information

o |[UPAC Name: (2S)-2-amino-N,3,3-trimethylbutanamide[1]
e Molecular Formula: C7H1eN20[1]

e Molecular Weight: 144.21 g/mol [1]

« CAS Number: 89226-12-0[2][3]

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For S-tert-Leucine N-methylamide, high-resolution
mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.
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Data Presentation

Parameter Value Reference
Molecular Formula C7H16N20 [1]
Monoisotopic Mass 144.126263138 Da [1]
Expected lon (ESI+) [M+H]*

Expected m/z (ESI+) 145.1335

Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

A common method for the analysis of small, polar molecules like amino acid amides is
Electrospray lonization-Mass Spectrometry (ESI-MS).[4]

o Sample Preparation: Dissolve the sample in a suitable volatile organic solvent, such as
methanol or acetonitrile, to a concentration of approximately 10 micrograms per mL.[5] If
necessary, dilute the sample further to avoid detector saturation. Acidification with a small
amount of formic acid can aid in protonation for positive ion mode analysis.[5]

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument.

o Calibration: Calibrate the instrument using an external standard with known masses across
the desired mass range to ensure high mass accuracy. For enhanced accuracy, an internal
calibrant or "lock mass" can be used.[6]

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in positive ion mode to observe the protonated molecule [M+H]*. The data is collected over a
relevant mass-to-charge (m/z) range.

» Data Analysis: Process the acquired spectrum to identify the peak corresponding to the
protonated S-tert-Leucine N-methylamide and determine its accurate mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a
compound by providing information about the chemical environment of individual atoms. For S-
tert-Leucine N-methylamide, *H and 13C NMR are crucial.

Data Presentation: Expected Chemical Shifts

The following tables outline the expected chemical shifts (8) in ppm for S-tert-Leucine N-
methylamide. These are estimations based on the analysis of similar structures, as direct
experimental data is not available.

IH NMR (Proton NMR)

Expected Chemical

Protons . Multiplicity Integration
Shift (ppm)

tert-Butyl (9H) ~0.9-1.1 singlet 9H

oa-CH (1H) ~3.0-3.3 singlet 1H

N-CHs (3H) ~2.6-2.8 doublet 3H

Amide NH (1H) ~7.5-8.5 quartet 1H

Amine NH2 (2H) ~1.5 - 3.0 (broad) singlet (broad) 2H

13C NMR (Carbon NMR)

Carbon Expected Chemical Shift (ppm)
tert-Butyl (CHs)s ~27

tert-Butyl C ~34

a-C ~65

N-CHs ~26

Carbonyl C=0 ~175

Experimental Protocol: 1H and 3C NMR
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o Sample Preparation: Dissolve 5-10 mg of the solid S-tert-Leucine N-methylamide in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or D20). The
choice of solvent can affect the chemical shifts, particularly of exchangeable protons like
those in amine and amide groups.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. The number of
scans can be adjusted to achieve an adequate signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon atom. A larger number of scans is typically required due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. For *H NMR, integrate the
signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Data Presentation: Expected Absorption Bands
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Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amine) 3300 - 3500 Medium, broad

N-H Stretch (Amide) 3250 - 3400 Medium

C-H Stretch (Alkyl) 2850 - 3000 Strong

C=0 Stretch (Amide I) 1630 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

C-N Stretch 1000 - 1250 Medium

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample like S-tert-Leucine N-methylamide, the Attenuated Total Reflectance
(ATR) or thin solid film method is commonly used.[7][8]

o Sample Preparation (ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or
ethanol) and allowing it to dry.[8]

o Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete
coverage.[8]

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.[8]

e Background Spectrum: Collect a background spectrum of the empty, clean ATR setup. This
will be automatically subtracted from the sample spectrum.[8]

o Data Acquisition: Collect the sample spectrum. The instrument will scan a range of infrared
frequencies (typically 4000 to 400 cm~1) and record the absorbance.[8]

o Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands
corresponding to the functional groups in the molecule.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like S-tert-Leucine N-methylamide.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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